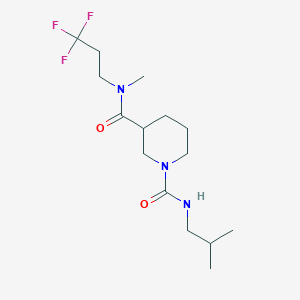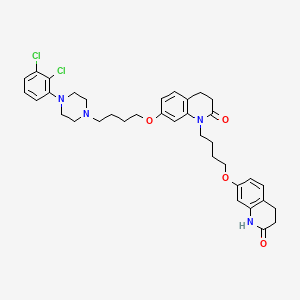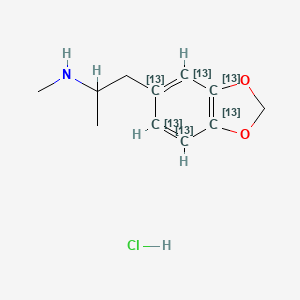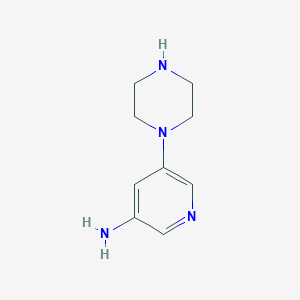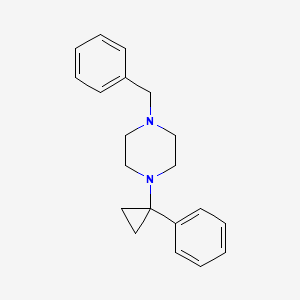![molecular formula C8H14N4O3 B13435384 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is a complex organic compound with significant biological and chemical properties. This compound is known for its antiviral activity and is used in various pharmaceutical applications. It is structurally related to guanine and is often studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of guanine derivatives with specific alkylating agents under controlled conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps like crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Potassium carbonate, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its therapeutic potential in treating viral infections, particularly herpes simplex virus.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through inhibition of viral DNA polymerase. It is phosphorylated by viral thymidine kinase to its active triphosphate form, which then competes with deoxyguanosine triphosphate for incorporation into viral DNA. This results in the termination of viral DNA chain elongation, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.
Ganciclovir: Used to treat cytomegalovirus infections, structurally related to guanine.
Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.
Uniqueness
2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one is unique due to its specific structural modifications that enhance its antiviral activity and selectivity. Its longer intracellular half-life compared to similar compounds like acyclovir makes it more effective in certain therapeutic applications.
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-amino-4-[4-hydroxy-3-(hydroxymethyl)butyl]imino-1H-imidazol-5-one |
InChI |
InChI=1S/C8H14N4O3/c9-8-11-6(7(15)12-8)10-2-1-5(3-13)4-14/h5,13-14H,1-4H2,(H3,9,10,11,12,15) |
InChI Key |
UHFNBEDCAFDCIG-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C1C(=O)NC(=N1)N)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


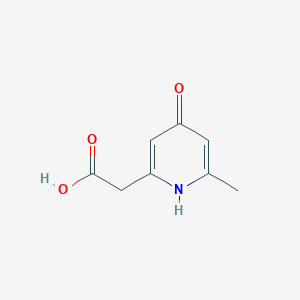
![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
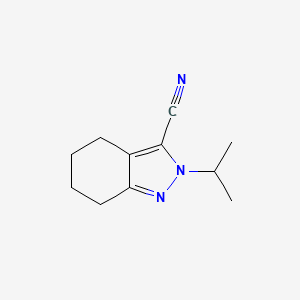
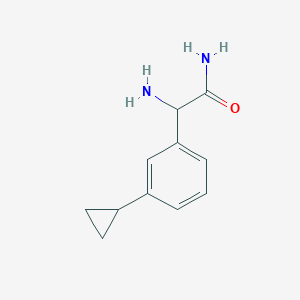
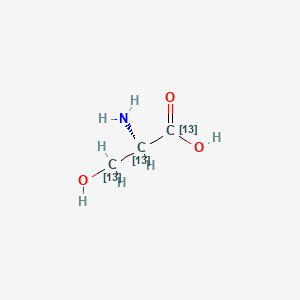
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

